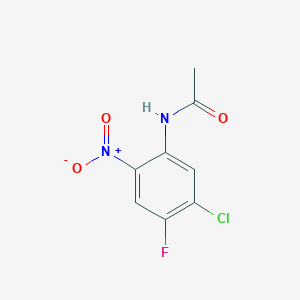
Ethyl-4-Iod-1H-pyrazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 4-iodo-1H-pyrazole-5-carboxylate: is a chemical compound with the molecular formula C6H7IN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an iodine atom at the 4-position and a carboxylate ester group at the 5-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate typically begins with 4-iodo-1H-pyrazole-5-carboxylic acid.
Esterification Reaction: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the ethyl ester derivative.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate may involve continuous flow reactors and large-scale esterification processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Ethyl 4-iodo-1H-pyrazole-5-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom in the compound can be substituted with other halogens or nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed depending on the specific oxidation conditions.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Halogenated pyrazoles and other substituted pyrazoles can be synthesized through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-iodo-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it valuable in drug discovery and development.
Medicine: Ethyl 4-iodo-1H-pyrazole-5-carboxylate and its derivatives are investigated for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. These properties make it a candidate for the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
Target of Action
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds that have been extensively studied due to their diverse biological activities . Pyrazole derivatives have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets due to their versatile frameworks
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: This compound is structurally similar but has a methyl group at the 1-position instead of hydrogen.
Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: This compound has a methyl group at the 1-position and an iodine atom at the 4-position.
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: This compound is similar but has a bromine atom instead of iodine.
Uniqueness: Ethyl 4-iodo-1H-pyrazole-5-carboxylate is unique due to its iodine atom, which imparts specific reactivity and biological activity that are not present in compounds with other halogens
Eigenschaften
IUPAC Name |
ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOURTQXAPIMDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385178 | |
| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179692-08-1 | |
| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)











